![molecular formula C22H29NO2S B4921696 [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol, also known as MTMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol involves its binding to dopamine receptors, specifically the D2 receptor subtype. This binding leads to the modulation of intracellular signaling pathways, resulting in the regulation of dopamine neurotransmission. [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to act as a partial agonist at the D2 receptor, meaning that it can activate the receptor to a certain extent, but not fully. This partial agonism is thought to contribute to the unique pharmacological profile of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol.
Biochemical and Physiological Effects:
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of gene expression, and the inhibition of cell proliferation. In animal studies, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to have antipsychotic-like effects, as well as anxiolytic and antidepressant-like effects. Additionally, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to improve cognitive function in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of using [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its selective binding to dopamine receptors, which allows for the specific modulation of dopamine neurotransmission. Additionally, the partial agonist activity of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol may provide a more nuanced pharmacological profile compared to full agonists or antagonists. However, one limitation of using [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its relatively low potency compared to other dopamine receptor ligands. This may require the use of higher concentrations of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in experiments, which could lead to off-target effects or toxicity.
将来の方向性
For research on [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol could include further investigation of its pharmacological profile and potential therapeutic applications, as well as the development of more potent analogs. Additionally, studies could focus on the effects of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol on other neurotransmitter systems and its potential as a tool for elucidating the mechanisms of neuropsychiatric disorders. Finally, research could explore the potential of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol as a lead compound for the development of new drugs targeting dopamine receptors.
合成法
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 4-(methylthio)benzyl chloride with 2-phenoxyethanol, followed by the reaction of the resulting intermediate with piperidine and formaldehyde. The final product is obtained through purification and crystallization steps.
科学的研究の応用
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to modulate the activity of dopamine receptors, which play a crucial role in the regulation of mood, motivation, and reward. In pharmacology, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been studied for its potential as a novel antipsychotic drug, as well as for its ability to enhance the efficacy of existing antipsychotic medications. In medicinal chemistry, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been investigated for its potential as a lead compound for the development of new drugs targeting dopamine receptors.
特性
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-26-21-9-7-19(8-10-21)17-23-14-11-22(18-24,12-15-23)13-16-25-20-5-3-2-4-6-20/h2-10,24H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVPIKWPWYLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

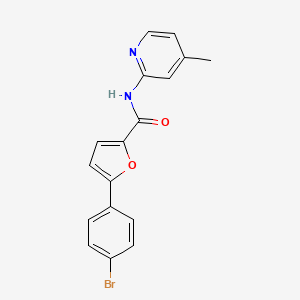
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)
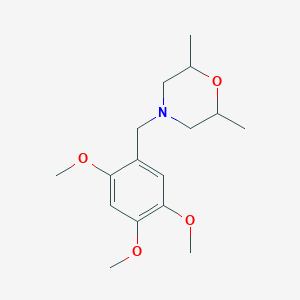
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)
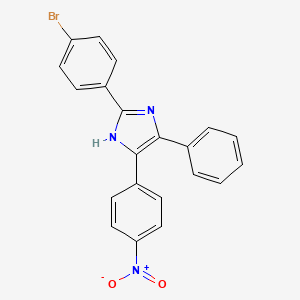
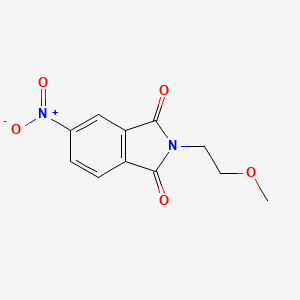
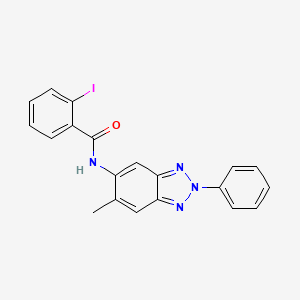
![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)
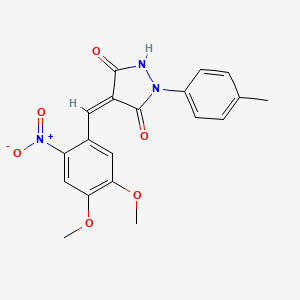
![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)